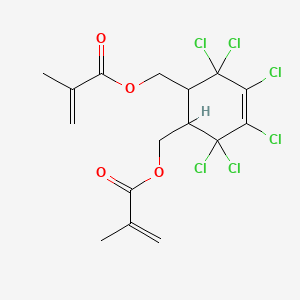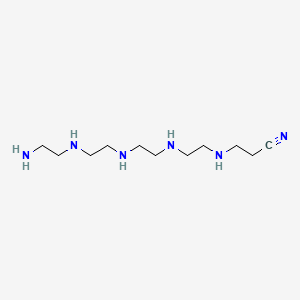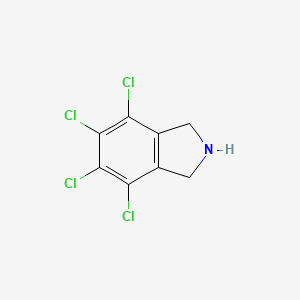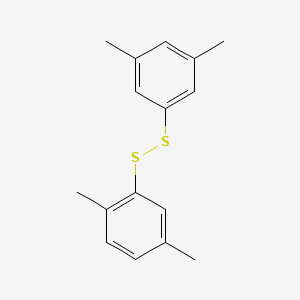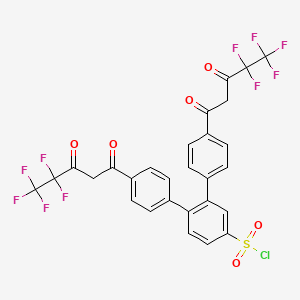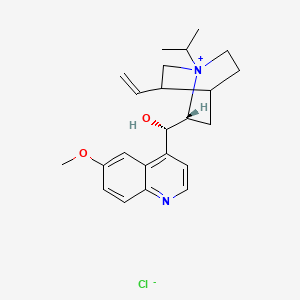
Quinine, isopropylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine, isopropylchloride: is a compound that combines the well-known antimalarial agent quinine with isopropylchloride. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isopropylchloride, on the other hand, is a chlorinated hydrocarbon used in various chemical reactions. The combination of these two compounds can potentially offer unique properties and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinine, isopropylchloride involves several steps. Quinine is typically extracted from the bark of the cinchona tree through a series of chemical processes. Isopropylchloride can be synthesized by the chlorination of isopropanol. The combination of these two compounds can be achieved through a substitution reaction where the hydroxyl group of quinine is replaced by the isopropylchloride group under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of quinine from cinchona bark, followed by its chemical modification with isopropylchloride. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Quinine, isopropylchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinine moiety, potentially altering its biological activity.
Substitution: The isopropylchloride group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinine derivatives with altered pharmacological properties and potential new applications in medicine and industry .
Aplicaciones Científicas De Investigación
Chemistry: Quinine, isopropylchloride is used as a starting material for the synthesis of various quinine derivatives.
Biology: In biological research, this compound is used to study the effects of quinine derivatives on cellular processes and to develop new antimalarial drugs .
Medicine: The compound is investigated for its potential use in treating malaria and other parasitic infections. Its unique properties may offer advantages over traditional quinine treatments .
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of quinine, isopropylchloride involves its interaction with molecular targets in the malaria parasite. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to its death . The isopropylchloride moiety may enhance the compound’s ability to penetrate cellular membranes and reach its target sites more effectively .
Comparación Con Compuestos Similares
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Primaquine: An antimalarial drug that targets the liver stage of the parasite.
Uniqueness: Quinine, isopropylchloride is unique due to its combination of quinine and isopropylchloride, which may offer enhanced pharmacological properties and new applications in scientific research and industry .
Propiedades
Número CAS |
63717-10-2 |
|---|---|
Fórmula molecular |
C23H31ClN2O2 |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
(S)-[(2R)-5-ethenyl-1-propan-2-yl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C23H31N2O2.ClH/c1-5-16-14-25(15(2)3)11-9-17(16)12-22(25)23(26)19-8-10-24-21-7-6-18(27-4)13-20(19)21;/h5-8,10,13,15-17,22-23,26H,1,9,11-12,14H2,2-4H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1 |
Clave InChI |
IQHTWFLGOPQPHD-XJXJHPFJSA-M |
SMILES isomérico |
CC(C)[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
SMILES canónico |
CC(C)[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


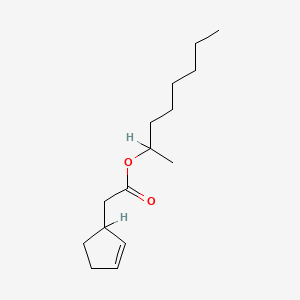
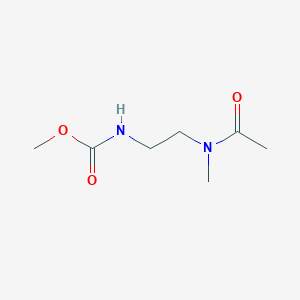
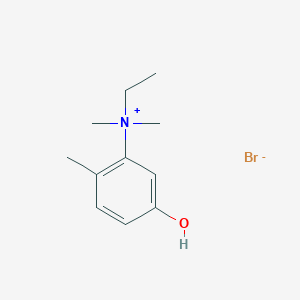
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)

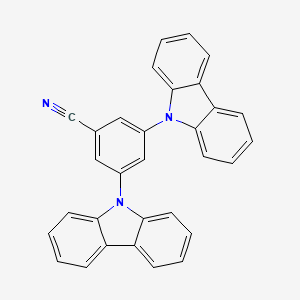

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
